Thiazolo[5,4-b]pyridine-5-carboxylic acid is a heterocyclic compound characterized by a fused thiazole and pyridine ring system. This compound has garnered significant interest in medicinal chemistry due to its potential pharmacological activities and structural similarities to other biologically active molecules. It is recognized for its ability to act as a purine bioisostere, which plays a crucial role in various biochemical pathways, particularly in cancer research and drug development .
Thiazolo[5,4-b]pyridine-5-carboxylic acid falls under the category of heterocyclic compounds, specifically those containing nitrogen and sulfur in their ring structure. It is classified as an aromatic compound due to the presence of conjugated pi systems within its structure.
The synthesis of thiazolo[5,4-b]pyridine-5-carboxylic acid typically involves multi-step reactions. One established method includes the following steps:
The synthesis can be optimized for yield and purity through advanced techniques such as continuous flow chemistry or by adjusting reaction conditions like temperature and reactant concentrations. The use of catalysts such as zinc oxide nanoparticles has also been explored to enhance reaction efficiency .
Thiazolo[5,4-b]pyridine-5-carboxylic acid features a bicyclic structure composed of a pyridine ring fused with a thiazole ring. The carboxylic acid functional group is positioned at the 5-carbon of the pyridine ring.
Thiazolo[5,4-b]pyridine-5-carboxylic acid can undergo various chemical transformations:
The specific conditions for these reactions depend on the desired products and can vary widely based on the substituents on the rings or the presence of other functional groups.
Thiazolo[5,4-b]pyridine-5-carboxylic acid exerts its biological effects primarily through inhibition of the phosphoinositide 3-kinase alpha (PI3Kα). This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.
Research indicates that this compound can significantly affect cellular processes related to cancer progression by modulating key signaling pathways involved in cell proliferation and apoptosis .
Thiazolo[5,4-b]pyridine-5-carboxylic acid has several scientific applications:
Future research may focus on optimizing its pharmacological properties and exploring additional therapeutic applications based on its unique structural characteristics and biological activity.
Thiazolo[5,4-b]pyridine-5-carboxylic acid (CAS: 1304788-06-4) is a bicyclic heterocycle featuring a thiazole ring fused to a pyridine ring at positions 5 and 4-b, respectively. Its IUPAC name, thiazolo[5,4-b]pyridine-5-carboxylic acid, reflects the fusion pattern and the carboxyl group at position 5. The molecular formula is C₇H₄N₂O₂S, with a molecular weight of 180.19 g/mol [1]. Canonical SMILES notation (OC(=O)C1=CC=C2N=CSC2=N1
) and InChIKey (QAVZYXJEQFVQRY-UHFFFAOYSA-N
) provide unambiguous representations of its atomic connectivity and stereochemical features [1] [2].
The structure consists of a six-membered pyridine ring fused to a five-membered thiazole, creating a planar 9π-electron system. The carboxylic acid substituent at position 5 enhances polarity, evidenced by a calculated topological polar surface area (TPSA) of 65.7 Ų and moderate lipophilicity (cLogP ~1.8) [3]. This functional group serves as a synthetic handle for derivatization, particularly in amide coupling reactions to generate pharmacologically active analogs [8] [9].
Table 1: Molecular Identifiers of Thiazolo[5,4-b]pyridine-5-carboxylic Acid and Related Derivatives
Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | SMILES |
---|---|---|---|---|
Thiazolo[5,4-b]pyridine-5-carboxylic acid | 1304788-06-4 | C₇H₄N₂O₂S | 180.19 | OC(=O)C1=CC=C2N=CSC2=N1 |
3-Methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylic acid | 949685-30-7 | C₈H₆N₂O₂S | 194.21 | CC1=NSC2=NC=C(C=C21)C(O)=O |
Direct crystallographic data for Thiazolo[5,4-b]pyridine-5-carboxylic acid remains limited in the literature. However, spectroscopic analyses provide robust characterization:
Table 2: Key NMR Assignments for Thiazolo[5,4-b]pyridine-5-carboxylic Acid
Proton Position | δ (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment Basis |
---|---|---|---|---|
H-2 | 8.95 | s | - | Adjacent to thiazole S/N |
H-7 | 8.42 | d | 8.0 | Ortho to H-6, meta to carboxylic acid |
H-6 | 7.80 | d | 8.0 | Ortho to H-7, para to carboxylic acid |
COOH | 13.40 | br s | - | Exchangeable proton |
Thiazolo[5,4-b]pyridine-5-carboxylic acid exhibits distinct properties compared to its isomers due to nitrogen positioning and fusion patterns:
Table 3: Structural and Electronic Comparison of Thiazolo-Pyridine Isomers
Isomer Type | Fusion Pattern | Key Structural Feature | Impact on Properties |
---|---|---|---|
Thiazolo[5,4-b]pyridine | [5,6]-fused | Carboxyl at electron-deficient position | High dipole moment (~5.2 D); planar conformation |
Thiazolo[3,2-a]pyridine | [5,6]-fused | Flexible C2-C3 bond | Non-planar ring; amenable to multicomponent synthesis [5] |
Thiazolo[4,5-d]pyrimidine | [5,5]-fused | Purine-like N1 and N3 | Enhanced hydrogen bonding; kinase hinge interaction |
Structure-Activity Relationship (SAR) Insights:
Table 4: Key Derivatives of Thiazolo[5,4-b]pyridine-5-carboxylic Acid in Drug Discovery
Derivative Structure | Biological Target | Key Activity | Reference |
---|---|---|---|
5-Carboxamide with 2-methoxypyridine | PI3Kα/PI3Kγ/PI3Kδ | IC₅₀ = 3.6/1.8/2.5 nM | [3] |
6-Aryl-sulfonamide | c-KIT (V560G/D816V mutant) | IC₅₀ = 4.77 µM; overcomes imatinib resistance | [8] |
5-Ester with morpholine | EGFR (L858R/T790M mutant) | IC₅₀ = 18.3 nM; selective for mutant EGFR | [9] |
This structural analysis underscores the role of the carboxylic acid moiety in modulating electronic, steric, and pharmacophoric properties, positioning it as a versatile synthon for anticancer agents targeting dysregulated kinases [3] [8] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7